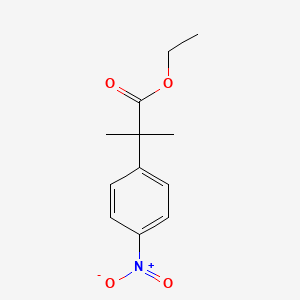

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate

Übersicht

Beschreibung

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C12H15NO4. It is an ester derived from the reaction between 2-methyl-2-(4-nitrophenyl)propanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate can be synthesized through the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-methyl-2-(4-aminophenyl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 2-methyl-2-(4-nitrophenyl)propanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-2-(4-nitrophenyl)propanoate depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in the meta position.

Methyl 2-methyl-2-(4-nitrophenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-methyl-2-(4-aminophenyl)propanoate: The nitro group is reduced to an amino group.

Uniqueness

This compound is unique due to its specific structural arrangement, which influences its reactivity and applications. The para position of the nitro group relative to the ester group allows for distinct chemical behavior compared to its meta and ortho counterparts.

Biologische Aktivität

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15NO4

- Molecular Weight : 223.26 g/mol

- IUPAC Name : this compound

- CAS Number : 59115-08-1

The compound features an ethyl ester functional group and a para-nitrophenyl substituent, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to an amino group, which may enhance the compound's interaction with biological macromolecules such as proteins and nucleic acids.

- Ester Hydrolysis : The ester bond can be hydrolyzed to release the corresponding carboxylic acid, which may have distinct biological activities.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve induction of apoptosis in malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Notable Research Findings

- A study published in ACS Omega assessed the cytotoxicity of various derivatives of this compound, revealing significant activity against breast cancer cell lines with IC50 values indicating potent effects .

- Research conducted on its antimicrobial properties highlighted effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Investigations into anti-inflammatory properties showed a decrease in TNF-alpha production in macrophages treated with this compound, supporting its use as a therapeutic agent for inflammatory conditions.

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)13(15)16/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQTUSZKRDHNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.